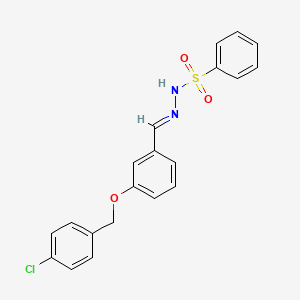![molecular formula C18H15N5OS2 B10898718 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10898718.png)
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound with the molecular formula C18H15N5OS2. This compound is notable for its unique structure, which combines a pyrimidine ring with a phenothiazine moiety, connected via a sulfanyl and ethanone linkage. It has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the 4,6-diamino-2-pyrimidinyl sulfanyl intermediate, which is then reacted with a phenothiazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) to reduce the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone: This compound has a similar structure but with methyl groups on the pyrimidine ring, which can alter its chemical and biological properties.
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one: Another similar compound with a butanone linkage instead of ethanone, affecting its reactivity and applications.
Uniqueness
What sets 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE apart is its combination of a pyrimidine ring with a phenothiazine moiety, providing a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H15N5OS2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H15N5OS2/c19-15-9-16(20)22-18(21-15)25-10-17(24)23-11-5-1-3-7-13(11)26-14-8-4-2-6-12(14)23/h1-9H,10H2,(H4,19,20,21,22) |
InChI Key |
XXNMHDOXKNXMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=CC(=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10898649.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,6-difluorobenzamide](/img/structure/B10898662.png)
![6-Amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10898663.png)
![1-Cyclohexyl-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B10898668.png)
![4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid](/img/structure/B10898672.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-ethylphenyl)-2-furamide](/img/structure/B10898684.png)

![3-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B10898697.png)
![(4E)-2-(4-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10898699.png)
![11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898702.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B10898705.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10898707.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898715.png)
![2-methoxy-5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10898721.png)
